Structural Divergence: Methylene Linker vs. Direct Oxygen Linkage to Azetidine
3-[(3,4-Dimethylphenoxy)methyl]azetidine contains a methylene (-CH2-) spacer between the azetidine nitrogen-bearing ring and the 3,4-dimethylphenoxy group. In contrast, the closely related analog 3-(3,4-Dimethylphenoxy)azetidine (CAS 1219982-87-2) features a direct oxygen linkage to the azetidine ring without any spacer [1]. This structural difference introduces an additional rotatable bond in the target compound (3 rotatable bonds) compared to the direct-linked analog (2 rotatable bonds), and alters the pKa environment of the azetidine nitrogen due to the increased distance from the electron-withdrawing oxygen atom . Such linker modifications in phenoxy-azetidine scaffolds have been demonstrated in patent literature to modulate S1P receptor subtype selectivity and pharmacokinetic parameters [2].
| Evidence Dimension | Linker chemistry between azetidine and aromatic group |
|---|---|
| Target Compound Data | Methylene (-CH2-) spacer; C12H17NO; MW 191.27 g/mol; 3 rotatable bonds |
| Comparator Or Baseline | 3-(3,4-Dimethylphenoxy)azetidine (CAS 1219982-87-2): Direct oxygen linkage; C11H15NO; MW 177.24 g/mol; 2 rotatable bonds |
| Quantified Difference | Addition of one carbon unit (+CH2) resulting in ΔMW = 14.03 g/mol; +1 rotatable bond |
| Conditions | Structural comparison based on canonical SMILES and InChI data from authoritative CAS registry |
Why This Matters
This structural difference prevents functional interchangeability; researchers requiring specific conformational flexibility or altered nitrogen basicity for target engagement must select the appropriate linker variant.
- [1] CAS Common Chemistry. (n.d.). 3-(3,4-Dimethylphenoxy)azetidine, CAS RN 1219982-87-2. View Source
- [2] Allergan, Inc. (2014). Phenoxy-azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. U.S. Patent No. 8,623,856. View Source
